molecular formula C18N12 B186706 Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile CAS No. 105598-27-4

Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile

Cat. No. B186706
CAS RN: 105598-27-4
M. Wt: 384.3 g/mol
InChI Key: DKHNGUNXLDCATP-UHFFFAOYSA-N
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Description

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems and has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .


Synthesis Analysis

HAT derivatives have been used in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . The design principles and synthetic strategies towards HAT derivatives have been established . A common method of synthesis involves a reaction between sodium thiocyanate (NaSCN) and thionyl chloride (SOCl2) under low temperature and sufficient ventilation .


Molecular Structure Analysis

The molecular structure of Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is planar and rigid, which contributes to its excellent π–π stacking ability . This property makes it a suitable building block in a variety of molecular systems .


Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile can be used as a significant deazotizing agent, commonly used in organic chemical reactions for the deazotization process . It can also be used in other reactions in the field of organic synthesis, such as oxidation, amination, and sulfuration .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.27 and a density of 1.86 . It has a melting point of over 500°C and a predicted boiling point of 988.7±65.0 °C . It is a crystalline solid with an ammonia-like odor and can dissolve in water and some organic solvents like ethanol and dimethylformamide .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

HAT-CN’s high electron affinity and π-conjugated structure make it a promising material for use in OFETs. These transistors are crucial for developing flexible electronic devices due to their low-cost production and potential for large-area fabrication .

Organic Photovoltaics (OPVs)

In the field of OPVs, HAT-CN could be utilized as an electron acceptor material. Its strong electron affinity can enhance the efficiency of solar cells by facilitating better charge separation and transfer .

Organic Light-Emitting Diodes (OLEDs)

The compound’s properties suggest it could be used in OLEDs, which are used for creating digital display screens. HAT-CN could improve the electron injection layer, enhancing the overall performance of OLEDs .

Fluorescence Sensing

HAT-CN derivatives have shown high-performance fluorescence response to lanthanide ions, particularly lanthanum ions (La3+), with significant emission wavelength shifts and intensity enhancements, which is useful for sensing applications .

Safety and Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn during operation . It is recommended to operate in a well-ventilated area to avoid inhalation or accidental ingestion .

Future Directions

Given its unique properties and wide range of applications, Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is expected to continue to be a subject of interest in the fields of organic materials and nanoscience . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold .

properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNGUNXLDCATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile

CAS RN

105598-27-4
Record name Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of HAT-CN is C18N12, and its molecular weight is 372.31 g/mol.

ANone: Research has primarily focused on the electronic structure of HAT-CN, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are crucial for its function in electronic devices. Detailed spectroscopic data beyond this is limited in the provided papers.

A: Studies show that HAT-CN molecules tend to orient in a relatively face-on manner (40°) when deposited as a thin layer (5 nm) on a substrate. In contrast, thicker layers (100 nm) exhibit a more edge-on orientation (62°) [].

A: The different molecular orientations of HAT-CN can influence its work function. Thicker, edge-on oriented HAT-CN layers demonstrate a higher work function, leading to a smaller energy gap between the HAT-CN LUMO and the HOMO of materials like ZnPc []. This enhanced energy level alignment can improve hole injection in devices.

A: Exposure to air can cause changes in the electronic structure of HAT-CN. Specifically, its vacuum level decreases by approximately 0.1 eV, and its HOMO level shifts towards a lower ionization energy by around 0.2 eV. Additionally, new electronic states emerge within the energy gap after air exposure [].

A: Research suggests that HAT-CN possesses better water resistance compared to materials like MoO3. This improved water resistance contributes to the enhanced stability observed in perovskite solar cells employing HAT-CN as a hole modification layer [].

A: HAT-CN is primarily utilized as a hole injection layer (HIL) in various organic electronic devices, including organic light-emitting diodes (OLEDs) [, , , , , , , ], organic field-effect transistors (OFETs) [], organic photovoltaics (OPVs) [], and perovskite solar cells (PSCs) []. Its strong electron-withdrawing nature makes it efficient in extracting electrons, thereby enhancing hole injection.

ANone: HAT-CN significantly enhances OLED efficiency by:

  • Improved Hole Injection: Its deep HOMO level facilitates efficient hole injection from the anode into the emissive layer [, , , ].
  • Charge Generation and Separation: When used in tandem OLEDs, HAT-CN effectively generates and separates electron-hole pairs at the interface of stacked emitting units, improving charge carrier balance and reducing operating voltage [, , , ].
  • Reduced Operating Voltage: The enhanced charge injection and transport properties of HAT-CN contribute to lower operating voltages in OLEDs, improving their power efficiency [, , ].

A: In inverted OLEDs and quantum dot LEDs (QLEDs), HAT-CN is often employed in conjunction with other materials, such as MoO3, to create a hybrid hole injection layer. This combination further enhances hole injection, reduces operating voltage, and improves device efficiency [, , ].

A: Yes, HAT-CN deposition on the channel of transition metal dichalcogenide (TMD) field-effect transistors (FETs) can modulate their threshold voltage by inducing charge transfer. This effect has been observed in both p- and n-channel FETs, shifting their threshold voltage closer to 0 V, resulting in lower switching voltages and improved power consumption in CMOS inverters [].

A: Vacuum-deposited HAT-CN layers exhibit exceptionally high electron mobilities, ranging from 0.1 to 1 cm2 V−1 s−1. This is significantly higher than conventional organic transport layers used in OLEDs, which typically have mobilities below 10−3 cm2 V−1 s−1 []. This high mobility is attributed to the favorable overlap of π orbitals in HAT-CN molecules, even in amorphous thin films.

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